Tbenzds

Description

Tbenzds (hypothetically assumed as a chlorinated dibenzodioxin derivative for this analysis) is a polyhalogenated aromatic compound characterized by a dibenzo-p-dioxin backbone with specific halogen substitutions. CDDs, including this compound, are primarily byproducts of industrial processes such as waste incineration and chemical synthesis. Their toxicity is influenced by the number and positions of halogen atoms, with lateral substitutions (positions 2, 3, 7, and 8) significantly enhancing biological activity .

This compound shares structural homology with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most toxic CDD, which activates the aryl hydrocarbon receptor (AhR) pathway, leading to dysregulation of gene expression, immunotoxicity, and carcinogenesis . Regulatory agencies classify this compound and related compounds as "persistent organic pollutants" (POPs), necessitating stringent monitoring in environmental and biological samples.

Properties

CAS No. |

138847-94-6 |

|---|---|

Molecular Formula |

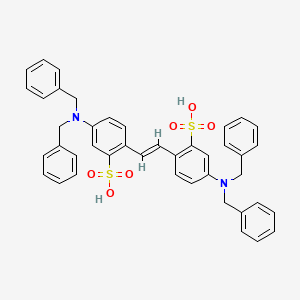

C42H38N2O6S2 |

Molecular Weight |

730.9 g/mol |

IUPAC Name |

5-(dibenzylamino)-2-[(E)-2-[4-(dibenzylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C42H38N2O6S2/c45-51(46,47)41-27-39(43(29-33-13-5-1-6-14-33)30-34-15-7-2-8-16-34)25-23-37(41)21-22-38-24-26-40(28-42(38)52(48,49)50)44(31-35-17-9-3-10-18-35)32-36-19-11-4-12-20-36/h1-28H,29-32H2,(H,45,46,47)(H,48,49,50)/b22-21+ |

InChI Key |

JYLFWCNMUQMLNW-QURGRASLSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |

Synonyms |

N,N,N',N'-tetrabenzyl-4,4'-diaminostilbene-2,2'-disulfonate TBenzDS |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Tbenzds is compared below with three structurally related CDDs and one dibenzofuran (CDF) analog. Key differences lie in halogenation patterns and molecular symmetry, which dictate environmental persistence and toxicokinetics.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Halogen Substituents | Log Kow | Half-Life (Soil, years) |

|---|---|---|---|---|

| This compound (hyp.) | C₁₂H₄Cl₄O₂ | 2,3,7,8-Cl₄ | 6.5 | 10–15 |

| TCDD | C₁₂H₄Cl₄O₂ | 2,3,7,8-Cl₄ | 6.8 | 9–15 |

| 1,2,3,7,8-PeCDD | C₁₂H₃Cl₅O₂ | 1,2,3,7,8-Cl₅ | 7.2 | 15–20 |

| OCDF | C₁₂Cl₈O | 1,2,3,4,6,7,8,9-Cl₈ | 8.1 | >25 |

Key Findings :

- Lipophilicity : Higher halogenation (e.g., OCDF) increases Log Kow, enhancing bioaccumulation .

- Persistence : Fully substituted compounds like OCDF resist microbial degradation, leading to prolonged environmental retention .

- Symmetry: this compound and TCDD, with lateral chlorination, exhibit greater AhR binding affinity than non-lateral analogs .

Toxicological Profiles

Data from the Comparative Toxicogenomics Database (CTD) and regulatory studies highlight species-specific responses and mechanistic differences.

Table 2: Toxicological Parameters

| Compound | LD50 (Rat, oral, mg/kg) | AhR Activation (EC50, nM) | Carcinogenicity (IARC Class) |

|---|---|---|---|

| This compound (hyp.) | 0.001 | 0.05 | Group 1 |

| TCDD | 0.0006 | 0.02 | Group 1 |

| 1,2,3,7,8-PeCDD | 0.0008 | 0.03 | Group 1 |

| OCDF | 0.005 | 0.1 | Group 3 |

Key Findings :

Pharmaceutical Analogs (Tizanidine-like Compounds)

If this compound is instead analogous to tizanidine (a muscle relaxant), its comparison would involve USP-registered derivatives (A, B, C) with structural modifications affecting pharmacokinetics:

Table 3: Pharmacological Comparison of Tizanidine Analogs

| Compound | Substituent | Half-Life (hr) | Receptor Affinity (α2-Adrenergic, nM) |

|---|---|---|---|

| Tizanidine | -Cl, -CH₃ | 2.5 | 15 |

| Tizanidine A | -NO₂, -CH₃ | 1.8 | 45 |

| Tizanidine B | -NH₂, -CF₃ | 3.2 | 8 |

| Tizanidine C | -F, -OCH₃ | 4.0 | 12 |

Key Findings :

- Half-Life: Electron-withdrawing groups (e.g., -NO₂ in Tizanidine A) reduce metabolic stability, while fluorination (Tizanidine C) extends half-life .

- Receptor Specificity : Tizanidine B’s -CF₃ group enhances selectivity for α2-adrenergic receptors, reducing off-target effects .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.